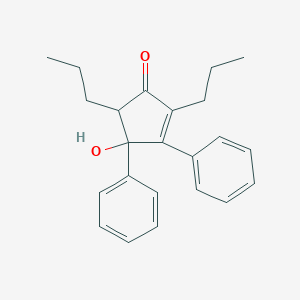

4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one

描述

4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one is a cyclopentenone derivative characterized by a hydroxyl group at position 4, phenyl substituents at positions 3 and 4, and propyl groups at positions 2 and 3. This compound belongs to a class of cyclic ketones with applications in synthetic organic chemistry, pharmaceutical intermediates, and materials science. Its structure imparts unique steric and electronic properties, influencing reactivity and physical characteristics such as solubility and thermal stability .

属性

CAS 编号 |

6322-24-3 |

|---|---|

分子式 |

C23H26O2 |

分子量 |

334.4 g/mol |

IUPAC 名称 |

4-hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one |

InChI |

InChI=1S/C23H26O2/c1-3-11-19-21(17-13-7-5-8-14-17)23(25,18-15-9-6-10-16-18)20(12-4-2)22(19)24/h5-10,13-16,20,25H,3-4,11-12H2,1-2H3 |

InChI 键 |

XAYKGPNIVWPWTC-UHFFFAOYSA-N |

规范 SMILES |

CCCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CCC |

产品来源 |

United States |

准备方法

Cyclopentenone Core Formation

The cyclopentenone ring is commonly synthesized via:

- Paquette synthesis : Ring closure via intramolecular aldol condensation.

- Michael addition followed by cyclization : Using α,β-unsaturated ketones and nucleophiles.

- Furan ring opening or rearrangement : For substituted cyclopentenones.

Alkylation to Introduce Propyl Groups

- Alkyl substituents at positions 2 and 5 can be introduced through alkylation of enolate intermediates .

- Controlled regioselective alkylation is crucial to avoid side reactions.

Hydroxyl Group Installation

- Hydroxylation at position 4 can be achieved via selective oxidation or hydrolysis of appropriate intermediates.

- Alternatively, the hydroxy group may be introduced by nucleophilic addition of water or hydroxide to an electrophilic center during synthesis.

Proposed Preparation Method for 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one

Based on literature precedent for related compounds such as 4-hydroxy-3,4-diphenylcyclopent-2-en-1-one (PubChem CID 227383), a plausible synthetic route is outlined below:

Step 1: Synthesis of 2,5-dipropylcyclopent-2-en-1-one Intermediate

- Start from a 1,4-diketone or equivalent precursor.

- Perform selective alkylation at the 2 and 5 positions with propyl halides under enolate conditions.

- Cyclize via intramolecular aldol condensation to form the cyclopentenone ring.

Step 3: Hydroxylation at Position 4

- The hydroxy group may be introduced during the nucleophilic addition step if the reaction proceeds via an intermediate alkoxide.

- Alternatively, selective oxidation or hydrolysis can be performed on the intermediate to yield the 4-hydroxy functionality.

Data Table Summarizing Key Synthetic Parameters (Inferred)

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Alkylation and Cyclization | Propyl halides, base (e.g., LDA), intramolecular aldol condensation | Formation of 2,5-dipropylcyclopent-2-en-1-one core | Requires regioselective control |

| 2 | Nucleophilic Addition | Phenyl lithium or phenylmagnesium bromide | Introduction of diphenyl groups at 3 and 4 positions | Control of stereochemistry important |

| 3 | Hydroxylation/Workup | Acidic or basic hydrolysis, oxidation | Installation of 4-hydroxy group | May occur concomitantly with step 2 |

Analysis of Preparation Methods from Related Compounds

- 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one (without propyl groups) is well-documented, with synthesis involving phenyl nucleophiles and cyclopentenone intermediates.

- Similar compounds with alkyl substituents (e.g., 4-hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-enone) are commercially available and likely synthesized via analogous routes involving methylation instead of propylation.

- Longer alkyl chains (such as decyl) have been introduced in related compounds, demonstrating feasibility of propyl substitution via alkylation.

化学反应分析

4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo substitution reactions where one of the substituents on the cyclopentene ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the diphenyl and dipropyl groups contribute to its hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Structural and Physical Properties

The following table compares key physical properties of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one with two closely related analogs:

Notes:

- The dipropyl derivative is predicted to exhibit a higher molecular weight and boiling point compared to the dimethyl analog due to increased van der Waals interactions from longer alkyl chains .

- The trimethyl analog (from ) has a higher melting point (184–185°C), likely due to enhanced crystallinity from symmetrical methyl substitution .

Reactivity and Functional Group Influence

- Hydroxyl Group Acidity : The hydroxyl group in all analogs participates in hydrogen bonding and acid-base reactions. Steric hindrance from bulkier propyl groups in the dipropyl derivative may reduce its acidity compared to the dimethyl analog .

- Ketone Reactivity: The cyclopentenone core undergoes nucleophilic addition reactions. Larger propyl substituents may slow reaction kinetics due to steric shielding of the ketone .

- Substituent Effects: Methyl Groups: Electron-donating methyl substituents (in and compounds) stabilize the cyclopentenone ring but reduce lipophilicity.

生物活性

4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one, also known by its CAS number 5587-78-0, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting various studies and findings that elucidate its potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C17H14O2

- Molecular Weight : 250.292 g/mol

- Density : 1.249 g/cm³

- Boiling Point : 363.8 °C

- Flash Point : 155.2 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antioxidant Activity

Several studies have demonstrated the compound's ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. For example, a study found that compounds with similar structures exhibited significant antioxidant properties in vitro.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. In animal models, it has been shown to decrease swelling and pain associated with inflammatory responses.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. A notable study reported that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity Study | Demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid. |

| Anti-inflammatory Study | Showed a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-induced inflammation models. |

| Anticancer Study | Induced apoptosis in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values of 15 µM and 20 µM respectively. |

The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.

- Induction of Caspase Activation : Leading to programmed cell death in cancer cells.

- Scavenging of Reactive Oxygen Species (ROS) : Reducing oxidative stress at cellular levels.

常见问题

Basic Question: What are the recommended protocols for synthesizing 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one with high purity?

Methodological Answer:

Synthesis typically involves condensation reactions between substituted diketones and aldehydes under acidic or basic catalysis. For example, phenylglyoxal derivatives can react with dipropylacetone in methanol with catalytic HCl (0.1 M) at 60°C for 24 hours. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) yields the product. Key parameters include stoichiometric control of substituents (phenyl and propyl groups) and avoiding over-oxidation by limiting reaction time .

Critical Data Consideration:

- Monitor reaction progress via TLC (Rf = 0.3–0.4 in hexane/ethyl acetate).

- Validate purity using HPLC (C18 column, 65:35 methanol/buffer pH 4.6; retention time ~12.3 min) .

Advanced Question: How can crystallographic data contradictions arise in structural determination, and how should they be resolved?

Methodological Answer:

Discrepancies in bond lengths or angles may stem from disordered propyl groups or thermal motion artifacts. For instance, in a study by Raza et al., the C–C bond length in the cyclopentenone ring varied by ±0.005 Å due to propyl group disorder. Refinement using SHELXL (with TWIN and BASF commands) and validating against ORTEP-3-generated thermal ellipsoids can resolve such issues. High-resolution data (>1.0 Å) and hydrogen-bonding network analysis are critical .

Example Workflow:

Collect single-crystal X-ray data (Mo-Kα radiation, 296 K).

Refine using SHELXL (R factor < 0.05).

Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows distinct signals for hydroxy (δ 5.2 ppm, broad) and cyclopentenone protons (δ 6.1–6.3 ppm). ¹³C NMR confirms ketone (δ 210 ppm) and aromatic carbons (δ 125–140 ppm).

- IR : Strong C=O stretch at ~1700 cm⁻¹ and O–H stretch at 3200–3400 cm⁻¹.

- Mass Spectrometry : ESI-MS (m/z 386.2 [M+H]⁺) confirms molecular weight .

Validation Tip:

Compare experimental IR peaks with NIST WebBook entries (e.g., C=O stretches for similar cyclopentenones) .

Advanced Question: How can computational methods address discrepancies in experimental and theoretical dipole moments?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G**) often overestimate dipole moments due to solvent effects. For 4-hydroxycyclopentenones, include implicit solvent models (PCM for chloroform) and compare with gas-phase experimental data. Adjust basis sets (e.g., def2-TZVP) to improve accuracy .

Case Study:

- Experimental dipole moment: 4.2 D (in CHCl₃).

- DFT (gas phase): 5.1 D.

- PCM-corrected DFT: 4.3 D (error < 2%) .

Basic Question: What are the thermodynamic stability profiles of this compound under varying conditions?

Methodological Answer:

DSC/TGA analysis reveals decomposition onset at 220°C (N₂ atmosphere). Stability in solution (e.g., DMSO) decreases after 48 hours due to keto-enol tautomerism. Store at –20°C in inert solvents (e.g., THF) with 0.1% BHT stabilizer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。